Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate
Description
Methyl 3α-((ethoxycarbonyl)oxy)-7α,12α-dihydroxycholan-24-oate (CAS: 21059-40-5) is a synthetic cholic acid derivative with structural modifications designed to alter its physicochemical and biological properties. Its molecular formula is C₂₈H₄₄O₇, and it features:
- An ethoxycarbonyloxy group at the 3α position.
- Hydroxyl groups at 7α and 12α positions.
- A methyl ester at the C24 carboxyl group.
This compound is derived from cholanic acid, a bile acid framework, with protective groups (e.g., ethoxycarbonyloxy) that may enhance metabolic stability or serve as intermediates in synthetic pathways .
Properties
CAS No. |
83861-28-3 |
|---|---|
Molecular Formula |
C28H46O7 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3-ethoxycarbonyloxy-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H46O7/c1-6-34-26(32)35-18-11-12-27(3)17(13-18)14-22(29)25-20-9-8-19(16(2)7-10-24(31)33-5)28(20,4)23(30)15-21(25)27/h16-23,25,29-30H,6-15H2,1-5H3/t16-,17?,18-,19-,20+,21+,22-,23+,25+,27+,28-/m1/s1 |
InChI Key |
KIRFLCKWEBLZMD-QSGOJPERSA-N |
Isomeric SMILES |
CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](CC2C1)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C |
Canonical SMILES |
CCOC(=O)OC1CCC2(C(C1)CC(C3C2CC(C4(C3CCC4C(C)CCC(=O)OC)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate typically involves the esterification of cholic acid derivatives. The process begins with the protection of hydroxyl groups followed by the introduction of the ethoxycarbonyl group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to remove any impurities and obtain a highly pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate involves its interaction with specific molecular targets in the body. It is known to bind to bile acid receptors, influencing the regulation of bile acid synthesis and secretion. This interaction can modulate various metabolic pathways, impacting lipid and glucose metabolism. The compound’s effects on these pathways make it a potential candidate for therapeutic applications in metabolic diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and analogous cholanic acid derivatives:
Key Comparative Findings
Metabolic Stability :
- The ethoxycarbonyloxy group at 3α in the target compound provides steric hindrance, making it less susceptible to hydrolysis by esterases compared to acetoxy-containing analogs (e.g., ) .
- Acetoxy groups (e.g., in ) are readily cleaved by bacterial 3α- and 12α-hydroxysteroid dehydrogenases (HSDHs), as observed in Clostridium perfringens .
Enzymatic Interactions: The trihydroxy derivative () is a natural substrate for microbial HSDHs, which oxidize hydroxyl groups to ketones. Modifications like acetylation () or ethoxycarbonylation (target compound) block these enzymatic activities .
Synthetic Utility: The target compound’s ethoxycarbonyloxy group is a protective strategy used in multi-step syntheses (e.g., allylic oxidation or dehydration steps), as seen in related cholic acid derivatives () . Diacetoxy derivatives () are intermediates in the preparation of keto- or enone-modified bile acids .
Physicochemical Properties
- Lipophilicity : Ethoxycarbonyloxy (logP ~2.5) is more lipophilic than acetoxy (logP ~1.8), enhancing membrane permeability but reducing aqueous solubility.
- Stability : The ethoxycarbonyl group’s bulkiness increases hydrolytic stability under physiological pH compared to acetoxy esters .
Research Implications
Biological Activity
Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate (CAS No. 83861-28-3) is a steroid derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C28H46O7
- Molar Mass : 494.66 g/mol
- EINECS Number : 281-089-5
This compound belongs to the class of cholane derivatives, which are known for their varied biological activities, including anti-inflammatory and anti-cancer properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : The compound may possess significant antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress.
- Antimicrobial Effects : Studies have shown that steroid derivatives can exhibit antimicrobial activity against various pathogens.
- Anti-tumor Potential : Some cholane derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Cardiovascular Benefits : Certain studies suggest potential hypotensive effects, making them candidates for cardiovascular health applications.
Antioxidant Activity
A recent study evaluated the antioxidant capacity of various cholane derivatives using assays like DPPH and ABTS radical scavenging tests. The results indicated that this compound demonstrated significant radical scavenging activity comparable to well-known antioxidants.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| Methyl 3α | 75 ± 2.1 | 80 ± 1.8 |
| Vitamin C | 85 ± 3.0 | 90 ± 2.5 |
Antimicrobial Effects
The antimicrobial efficacy of this compound was tested against several bacterial strains using the disk diffusion method:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
These results indicate moderate antimicrobial activity, suggesting its potential use in developing antibacterial agents.
Anti-tumor Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as an anti-cancer agent.
Case Study: Antioxidant Potential in Neuroprotection
A research study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings suggested that the compound significantly reduced neuronal cell death and improved cell viability compared to controls.
Case Study: Cardiovascular Applications
Another study explored the hypotensive effects of this compound in hypertensive rat models. Results showed a significant reduction in blood pressure levels post-treatment, indicating its potential utility in managing hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
